2-Methoxyequilenin
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Overview
Description
2-Methoxyequilenin is a naturally occurring estrogen found in the plant Pueraria lobata. It has been shown to have potential therapeutic applications in the treatment of various diseases, including osteoporosis, cardiovascular disease, and cancer.
Mechanism Of Action
The mechanism of action of 2-Methoxyequilenin is not fully understood. However, it is believed to act as a selective estrogen receptor modulator (SERM), which means that it selectively binds to estrogen receptors in different tissues, resulting in different effects. It has also been shown to inhibit the proliferation of cancer cells and induce apoptosis.
Biochemical And Physiological Effects
Studies have shown that 2-Methoxyequilenin has a range of biochemical and physiological effects. It has been shown to increase bone density and reduce bone loss in animal models of osteoporosis. It has also been shown to reduce inflammation and oxidative stress, which may contribute to its potential therapeutic effects in cardiovascular disease and cancer.
Advantages And Limitations For Lab Experiments
One advantage of using 2-Methoxyequilenin in lab experiments is that it is a naturally occurring compound, which may be more biologically relevant than synthetic compounds. However, one limitation is that its synthesis method can be complex, which may limit its availability for research purposes.
Future Directions
There are several future directions for research on 2-Methoxyequilenin. One area of interest is its potential therapeutic applications in the treatment of cancer, particularly breast cancer. Another area of interest is its potential use as a treatment for menopausal symptoms. Additionally, further research is needed to better understand its mechanism of action and to optimize its synthesis method for research purposes.
Conclusion:
In conclusion, 2-Methoxyequilenin is a naturally occurring estrogen with potential therapeutic applications in the treatment of various diseases. Its synthesis method can be complex, but its natural origin may make it more biologically relevant than synthetic compounds. Further research is needed to better understand its mechanism of action and to optimize its synthesis method for research purposes.
Synthesis Methods
2-Methoxyequilenin can be synthesized using a variety of methods, including chemical synthesis, microbial fermentation, and plant extraction. Chemical synthesis involves the use of chemical reactions to create the compound. Microbial fermentation involves the use of microorganisms to produce the compound. Plant extraction involves the extraction of the compound from the plant Pueraria lobata.
Scientific Research Applications
2-Methoxyequilenin has been shown to have potential therapeutic applications in the treatment of various diseases, including osteoporosis, cardiovascular disease, and cancer. Studies have shown that 2-Methoxyequilenin has anti-inflammatory, antioxidant, and estrogenic effects, which may contribute to its therapeutic potential.
properties
CAS RN |
116506-54-8 |
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Product Name |
2-Methoxyequilenin |
Molecular Formula |
C19H20O3 |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
(13S,14S)-3-hydroxy-2-methoxy-13-methyl-12,14,15,16-tetrahydro-11H-cyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C19H20O3/c1-19-8-7-12-13(15(19)5-6-18(19)21)4-3-11-9-16(20)17(22-2)10-14(11)12/h3-4,9-10,15,20H,5-8H2,1-2H3/t15-,19-/m0/s1 |
InChI Key |
QXGUZLAWXYBWSQ-KXBFYZLASA-N |
Isomeric SMILES |
C[C@]12CCC3=C([C@@H]1CCC2=O)C=CC4=CC(=C(C=C34)OC)O |
SMILES |
CC12CCC3=C(C1CCC2=O)C=CC4=CC(=C(C=C34)OC)O |
Canonical SMILES |
CC12CCC3=C(C1CCC2=O)C=CC4=CC(=C(C=C34)OC)O |
synonyms |
2-methoxyequilenin |
Origin of Product |
United States |
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